N-Benzyl-2-chlorobenzenecarboximidamide
Description
Properties
Molecular Formula |
C14H13ClN2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-benzyl-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
MYXFXNAZVTUKCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Classical and Contemporary Routes for Benzenecarboximidamide Synthesis
The formation of the C-N double bond and the C-N single bond of the amidine group from a nitrile precursor is the cornerstone of benzenecarboximidamide synthesis.
The conversion of a nitrile to an amidine with an amine can proceed through several mechanistic pathways, primarily distinguished by the method of nitrile activation.
One of the most established methods is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which does not yield the amidine directly. Instead, it forms an intermediate imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org The mechanism is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), which significantly increases the electrophilicity of the nitrile carbon. An alcohol then performs a nucleophilic attack on this activated carbon. The resulting Pinner salt can be isolated and subsequently treated with an amine, which displaces the alkoxy group to form the desired amidine. wikipedia.org The reaction must be conducted under anhydrous conditions, as the presence of water would lead to the hydrolysis of the intermediate to form an ester. wikipedia.org
A more direct approach involves the nucleophilic addition of an amine to a nitrile. However, since nitriles are generally weak electrophiles, this reaction often requires activation. orgsyn.org This can be achieved through two main strategies:
Base-Activation of the Amine : In this pathway, a strong base, such as an organolithium reagent (e.g., n-BuLi), is used to deprotonate the primary or secondary amine. This generates a more potent nucleophile (an amide anion) that can readily attack the electrophilic carbon of the nitrile. An acidic workup then protonates the resulting amidine salt to yield the final product.
Lewis Acid Activation of the Nitrile : In this common contemporary method, a Lewis acid coordinates to the lone pair of electrons on the nitrile nitrogen. This coordination polarizes the C≡N triple bond, rendering the carbon atom more electrophilic and susceptible to attack by the neutral amine. orgsyn.org This pathway avoids the need for generating highly basic and potentially reactive amide anions.
The choice of activating agent or catalyst is critical in determining the efficiency, selectivity, and substrate scope of amidine synthesis. These reagents can be broadly categorized based on the mechanistic pathway they facilitate.
Classical Activating Agents: The Pinner reaction traditionally relies on stoichiometric amounts of strong Brønsted acids, with anhydrous hydrogen chloride (HCl) being the most common. wikipedia.orgorganic-chemistry.org Its role is to activate the nitrile toward nucleophilic attack by an alcohol.
Lewis Acid Catalysts: A variety of Lewis acids have been employed to catalyze the direct addition of amines to nitriles. Aluminum chloride (AlCl₃) is a classic, potent Lewis acid used for this transformation, often requiring high temperatures (e.g., 180-200°C) to drive the reaction between less reactive substrates like benzonitriles and anilines. orgsyn.org Other metal-based catalysts have been developed to effect the transformation under milder conditions.
Transition Metal Catalysts: Modern synthetic methods frequently utilize transition metal catalysts, which can operate through various mechanisms including Lewis acid activation or oxidative amination cycles. These catalysts offer the advantage of higher efficiency and functional group tolerance under milder conditions. Examples include copper, palladium, and nickel complexes which have been shown to be effective for C-N bond formation. nih.govnih.govnih.gov For instance, copper(II) acetate (B1210297) has been used in the synthesis of N-alkyl substituted heterocyclic compounds, demonstrating its role in facilitating C-N coupling. nih.gov
Strong Bases: For the amine-activation pathway, strong, non-nucleophilic bases are required. n-Butyllithium (n-BuLi) is a representative example used to deprotonate the amine, thereby increasing its nucleophilicity.
The following table summarizes various catalytic systems used in the synthesis of amidines and related compounds.
Table 1: Activating Agents and Catalysts in Amidine Synthesis
| Catalyst/Agent | Reaction Type | Typical Substrates | Key Characteristics | Reference |
|---|---|---|---|---|
| Anhydrous HCl | Pinner Reaction | Nitriles, Alcohols | Classical, stoichiometric, requires anhydrous conditions. | wikipedia.org |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalysis | Benzonitriles, Anilines | Potent Lewis acid, often requires high temperatures. | orgsyn.org |
| Copper(II) Acetate (Cu(OAc)₂) | Transition Metal Catalysis | Heterocyclic Amines, Alkyl Halides | Catalyzes C-N bond formation, often used with a ligand. | nih.gov |
| n-Butyllithium (n-BuLi) | Base-Activation | Primary/Secondary Amines, Nitriles | Forms highly nucleophilic amide anion, requires anhydrous/aprotic solvent. | orgsyn.org |
| Palladium Catalysts | Reductive Amination / C-N Coupling | Aldehydes, Amines | Used in reductive amination to form amine precursors. | google.com |
Targeted Synthesis of N-Benzyl-2-chlorobenzenecarboximidamide
The direct synthesis of this compound involves the reaction between 2-chlorobenzonitrile (B47944) and benzylamine. The strategy for this synthesis must consider the selection of precursors and the optimization of reaction conditions to ensure high yield and purity.
The logical and most direct precursors for the synthesis of this compound are 2-chlorobenzonitrile and benzylamine . 2-chlorobenzonitrile provides the required benzoyl moiety with the chloro-substituent already in the correct position. Benzylamine serves as the source of the N-benzyl group.
Stoichiometric considerations depend heavily on the chosen synthetic route.
In classical Lewis acid-catalyzed methods, such as the one using AlCl₃, the reagents are often used in roughly equimolar amounts (nitrile:amine:catalyst ≈ 1:1:1). orgsyn.org
In some catalytic systems, one of the reactants may be used in excess to drive the reaction to completion. For instance, the nitrile can sometimes be used as the solvent.
Modern catalytic approaches strive for near-equimolar stoichiometry to improve atom economy.
The regiochemistry of the final product is determined by the starting material, 2-chlorobenzonitrile. The introduction of the chlorine atom at the C2 position of the benzene (B151609) ring is accomplished during the synthesis of this precursor, not during the amidine formation step. Industrial synthesis of 2-chlorobenzonitrile is commonly achieved through the ammoxidation of 2-chlorotoluene (B165313). rsc.org This process involves the vapor-phase reaction of 2-chlorotoluene with ammonia (B1221849) and oxygen over a metal oxide catalyst, directly converting the methyl group into a nitrile group while preserving the chloro-substituent. rsc.org This ensures that the chlorine is regiospecifically located at the ortho-position prior to its reaction with benzylamine.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The key parameters to consider are temperature, solvent, catalyst loading, and reaction time. The optimal conditions are highly dependent on the chosen synthetic method.
Based on a well-documented procedure for the analogous synthesis of N-phenylbenzamidine using AlCl₃, the reaction is strongly exothermic upon addition of the Lewis acid and requires subsequent heating to high temperatures (e.g., 200°C) for a short period (e.g., 30 minutes) to ensure completion. orgsyn.org The workup is also critical for purity, involving pouring the molten reaction mixture into acid, followed by treatment with activated carbon and filtration, and finally precipitation of the product by basification. orgsyn.org
For transition-metal-catalyzed reactions, optimization involves screening different catalysts, ligands, bases, and solvents. For example, in copper-catalyzed C-N couplings, solvents like DMF or DMSO are common, and temperatures can range from room temperature to 120°C. nih.gov The choice of base and ligand is also found to be critical for achieving high yields. nih.gov
The following table outlines the influence of various reaction parameters on the synthesis of amidines, based on data from related synthetic procedures.
Table 2: Optimization of Reaction Conditions for Amidine Synthesis
| Parameter | Influence on Reaction | Typical Conditions & Remarks | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. High temperatures can lead to side products or decomposition. | Lewis acid (AlCl₃) methods: ~180-200°C. Pinner reaction: Low temperatures are crucial for intermediate stability. Cu-catalyzed reactions: Often in the range of 65-120°C. | wikipedia.orgorgsyn.orgnih.govnih.gov |
| Solvent | Influences solubility of reactants and catalysts, and can affect reaction rates. | Toluene (B28343) is common for AlCl₃ methods. DMF or DMSO for Cu-catalyzed reactions. Sometimes, the nitrile itself is used as the solvent. | nih.govresearchgate.net |
| Catalyst/Reagent Loading | Stoichiometric amounts are often needed for classical methods (e.g., AlCl₃). Catalytic amounts (e.g., 1-20 mol%) are used in modern methods. | Optimization is key; higher loading does not always improve yield and increases cost and waste. | nih.govnih.gov |
| Reaction Time | Sufficient time is needed for completion, but prolonged times can lead to byproduct formation. | Varies from 30 minutes for high-temperature reactions to over 24 hours for some catalytic processes. Monitored by TLC or LC-MS. | orgsyn.orgnih.govnih.gov |
| Base/Ligand (for catalytic reactions) | Crucial for catalyst activity and stability. | Bases like K₃PO₄ are common in Cu-catalyzed reactions. Ligands like 1,10-phenanthroline (B135089) can significantly improve yields. | nih.gov |
Advanced and Sustainable Synthetic Approaches
The synthesis of N-benzyl carboximidamides, including the 2-chloro-substituted target compound, has traditionally relied on multi-step procedures that may involve hazardous reagents and generate significant waste. Modern synthetic chemistry seeks to overcome these limitations through the adoption of greener and more efficient methodologies.
Green Chemistry Principles Applied to N-Benzyl Carboximidamide Synthesis
The application of green chemistry principles to the synthesis of N-benzyl carboximidamides aims to reduce the environmental impact of the manufacturing process. Key considerations include atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. For instance, the classical synthesis of imidoyl chlorides, a common precursor to carboximidamides, often utilizes stoichiometric amounts of reagents like thionyl chloride or phosphorus pentachloride, which are hazardous and produce corrosive byproducts.
A greener alternative involves the direct catalytic amidation of a nitrile with an amine. This approach maximizes atom economy by incorporating all atoms from the starting materials into the final product, thereby minimizing waste.
Exploration of Catalytic Systems (e.g., Boric Acid Catalysis)
Recent research has focused on the development of efficient catalytic systems for the synthesis of amidines and related compounds. While specific studies on this compound are not prominent, the use of boric acid as a mild and environmentally benign catalyst for the addition of amines to nitriles has been reported for other substrates. This method offers a metal-free alternative to traditional catalysts.
The proposed mechanism for boric acid catalysis involves the activation of the nitrile group, facilitating nucleophilic attack by the benzylamine. This approach is highly attractive due to the low toxicity, low cost, and stability of boric acid.
Table 1: Comparison of Catalytic Systems for Amidine Synthesis
| Catalyst System | Substrate Scope | Conditions | Advantages | Disadvantages |
| Boric Acid | Aryl and alkyl nitriles, various amines | 80-120 °C, solvent-free or high-boiling solvent | Metal-free, low cost, low toxicity | High temperatures may be required |
| Metal Catalysts (e.g., Zn, Cu) | Broad nitrile and amine scope | Varies, often milder conditions | High efficiency and turnover numbers | Potential for metal contamination, cost |
This table presents generalized data for amidine synthesis and may not be directly applicable to this compound without specific experimental validation.
Solvent Selection and Waste Minimization Strategies
The choice of solvent plays a critical role in the sustainability of a synthetic process. Ideal green solvents are non-toxic, renewable, and biodegradable. For the synthesis of N-benzyl carboximidamides, replacing traditional volatile organic compounds (VOCs) like toluene or dichloromethane (B109758) with greener alternatives is a key objective.
Potential green solvents for this synthesis could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME). Furthermore, solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent the ultimate goal in waste minimization.
Waste minimization can also be achieved by designing telescopic or one-pot syntheses, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates. This reduces the consumption of solvents for work-up and purification, minimizes material losses, and saves time and energy.
Flow Chemistry and Continuous Processing Considerations
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production for the synthesis of fine chemicals and active pharmaceutical ingredients. The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions.
While the application of flow chemistry to the synthesis of this compound has not been specifically reported, the synthesis of related amidine compounds has been successfully demonstrated in continuous flow systems. Such a setup could enable the rapid and efficient production of the target compound, with the potential for in-line purification to afford a high-purity product stream. The small reaction volumes in flow reactors also minimize the risks associated with handling potentially unstable intermediates.
Chemical Reactivity and Transformation Pathways
Reactivity of the Amidine Functional Group in N-Benzyl-2-chlorobenzenecarboximidamide
The amidine group, characterized by the -C(=N)-N- linkage, is a highly reactive functional group with a rich and diverse chemistry. researchgate.net It exhibits properties of both an azomethine (C=N double bond) and an amide (C-N single bond with partial double bond character). sphinxsai.com
Amidines are known to act as nitrogen nucleophiles. semanticscholar.org The lone pair of electrons on the sp2-hybridized nitrogen can participate in reactions with various electrophiles. semanticscholar.org For instance, they can react with Michael acceptors to form new carbon-nitrogen bonds. semanticscholar.org
Conversely, the carbon atom of the amidine group can act as an electrophile, particularly when the nitrogen atoms are protonated or coordinated to a metal center. This electrophilic character allows for reactions with nucleophiles. In some cases, dicationic amidine salts can act as "superelectrophiles," exhibiting enhanced reactivity. acs.org
Amidines are significantly more basic than their amide counterparts and are considered among the strongest uncharged organic bases. wikipedia.org Protonation readily occurs at the sp2-hybridized nitrogen atom, leading to the formation of a resonance-stabilized amidinium ion where the positive charge is delocalized over both nitrogen atoms. semanticscholar.orgwikipedia.org This delocalization results in identical C-N bond lengths in the protonated form. wikipedia.org
Amidine systems can exist as a mixture of isomers in solution, including E/Z configurational isomers with respect to the C=N double bond and syn/anti rotational isomers around the C-N single bond. researchgate.net Tautomerism is a key feature of amidines, with proton exchange occurring between the nitrogen atoms. researchgate.net This can be influenced by factors such as solvent and temperature. researchgate.net In some cases, different tautomeric forms, such as the imino-amine and imidine forms, can coexist. acs.orgiucr.org Computational studies have been used to investigate the gas-phase basicity and the presence of rare tautomeric forms. researchgate.net
Table 1: Predicted Tautomeric and Isomeric Forms of this compound
| Isomer/Tautomer Type | Description |
| E/Z Isomers | Configurational isomers around the C=N double bond. |
| Syn/Anti Rotamers | Rotational isomers around the C-N single bond. |
| Amidine-Imidine Tautomers | Involve the migration of a proton between the two nitrogen atoms. |
This table is generated based on the general behavior of amidine functional groups and represents potential forms for this compound.
The hydrolysis of amidines can be catalyzed by either acid or base. openstax.org In acidic conditions, the reaction typically proceeds through protonation of the amidine, followed by nucleophilic attack of water. openstax.orgyoutube.com The mechanism of amide hydrolysis, which shares similarities, involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. youtube.com A key difference is that the nitrogen in amides is generally not basic due to resonance. youtube.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amidine carbon. openstax.org The conditions required for the hydrolysis of amides, a related functional group, are generally more extreme than for esters. openstax.org The stability of the amide bond is a crucial feature in biological systems like proteins. openstax.orglibretexts.org
Transformations Involving the 2-Chlorophenyl Moiety
The 2-chlorophenyl group in this compound introduces the possibility of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
The carbon-chlorine bond on the aromatic ring can serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org A wide variety of phosphine (B1218219) ligands have been developed to facilitate the coupling of various aryl halides, including chlorides, with a broad range of amines. wikipedia.orgresearchgate.net
Suzuki Coupling: The Suzuki reaction is another palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organohalide to form a carbon-carbon bond. wikipedia.orglibretexts.org The mechanism also proceeds through oxidative addition, followed by transmetalation with the organoboron species and subsequent reductive elimination. wikipedia.orglibretexts.org Aryl chlorides can be effective substrates in Suzuki couplings, often requiring specific catalyst systems to achieve high efficiency. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Examples) |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Pd(0) with phosphine ligands (e.g., BrettPhos, Mor-DalPhos) |
| Suzuki Coupling | Aryl or Vinyl Boronic Acid | C-C | Pd(0) with phosphine ligands (e.g., P(t-Bu)3, PCy3) or NHC ligands |
This table outlines potential synthetic transformations based on established cross-coupling methodologies.
While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA_r) if they are sufficiently electron-deficient. wikipedia.org This typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org
The carboximidamide group itself can influence the electron density of the aromatic ring. Depending on its electronic properties (whether it acts as an electron-withdrawing or -donating group in the context of the entire molecule), it could potentially activate or deactivate the ring towards nucleophilic attack. Heterocyclic compounds, such as pyridines, are often more reactive towards SNA_r than their benzene (B151609) analogues. wikipedia.orgyoutube.com For an unactivated chlorobenzene (B131634) derivative, nucleophilic aromatic substitution is generally difficult. masterorganicchemistry.com
Chemical Behavior of the N-Benzylic Group
The N-benzyl group is a common protecting group in organic synthesis, but its benzylic position is also a site of specific reactivity, enabling various functional group transformations.
Benzylic Oxidation Reactions
The benzylic methylene (B1212753) (C-H) bond in this compound is susceptible to oxidation due to the resonance stabilization of the resulting benzylic radical or cationic intermediates. chemistrysteps.com This reactivity allows for its conversion into a carbonyl group or complete cleavage of the benzyl (B1604629) moiety under specific oxidative conditions.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon, provided it has at least one attached hydrogen atom. chemistrysteps.com In the case of this compound, such a reaction would be expected to cleave the benzyl group and oxidize the benzylic carbon to form 2-chlorobenzoic acid. However, milder and more selective methods are often preferred to target the benzylic position without degrading the rest of the molecule. For instance, reagents like N-Bromosuccinimide (NBS) can initiate radical bromination at the benzylic position, which can then be converted to a carbonyl. nih.govmasterorganicchemistry.com Modern methods employing photocatalysis or electrochemistry also provide pathways for benzylic C-H oxidation under mild conditions. masterorganicchemistry.commdpi.com The oxidation of the N-benzyl group can also lead to the formation of the corresponding N-benzoyl derivative. researchgate.net
Table 1: Selected Benzylic Oxidation Reagents and Potential Products
| Oxidizing System | Reaction Type | Potential Product from this compound | Reference |
|---|---|---|---|
| KMnO₄ or Na₂Cr₂O₇ | Strong Oxidation | 2-Chlorobenzoic acid (via cleavage) | chemistrysteps.com |
| NBS/light, then hydrolysis | Radical-mediated Oxidation | N-(2-chlorobenzoyl)benzamide | nih.gov |
| Pyridine N-oxide / Ag₂O | Oxidation of Benzylic Halide Intermediate | N-(2-chlorobenzoyl)benzamide | nih.gov |
| N-Hydroxyimides (NHIs) / Metal Catalyst / O₂ | Catalytic Aerobic Oxidation | N-(2-chlorobenzoyl)benzamide | nih.gov |
| Cr(VI) reagents | Oxidation | N-benzoyl derivative | researchgate.net |
Selective N-Debenzylation Strategies
Catalytic hydrogenolysis is a widely used method, typically employing a palladium catalyst on a carbon support (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) under a hydrogen atmosphere. nih.govox.ac.uk This method is generally clean and efficient. However, its application to this compound could be complicated by the potential for hydrodechlorination of the 2-chlorophenyl group.
Oxidative debenzylation offers an alternative that avoids reducible functional groups. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or a combination of an alkali metal bromide (e.g., KBr) and an oxidant like Oxone can effectively cleave the N-benzyl bond, typically yielding the corresponding debenzylated amide. researchgate.netorganic-chemistry.org Acid-facilitated methods provide another route. For instance, heating with p-toluenesulfonic acid (p-TsOH) in a suitable solvent or using acetic acid during hydrogenation can promote the removal of the benzyl group. nih.govresearchgate.netacs.orgnih.gov More recently, enzymatic systems such as laccase in the presence of a mediator like TEMPO have been developed for green and selective N-debenzylation. researchgate.netrsc.org
Table 2: Overview of N-Debenzylation Strategies
| Method | Reagents | Potential Product from this compound | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | 2-Chlorobenzenecarboximidamide | nih.govox.ac.uk |
| Acid-Mediated Cleavage | p-TsOH, Toluene (B28343), reflux | 2-Chlorobenzenecarboximidamide | researchgate.netacs.org |
| Oxidative Cleavage | KBr, Oxone | 2-Chlorobenzenecarboxamide | organic-chemistry.org |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | 2-Chlorobenzenecarboxamide | researchgate.net |
| Enzymatic Deprotection | Laccase / TEMPO | 2-Chlorobenzenecarboxamide | researchgate.netrsc.org |
Cyclization and Annulation Reactions of this compound
The structure of this compound is pre-organized for intramolecular cyclization reactions, providing a powerful route to various nitrogen-containing heterocyclic systems. The key features facilitating these transformations are the nucleophilic amidine unit and the electrophilic carbon atom on the benzene ring bearing a chloro leaving group.
Intramolecular Cyclizations to Form Heterocyclic Scaffolds
The most prominent cyclization pathway for this substrate is the intramolecular nucleophilic aromatic substitution (SNAr) to form quinazoline (B50416) derivatives. Under basic or metal-catalyzed conditions, the terminal nitrogen of the amidine can attack the C2 carbon of the phenyl ring, displacing the chloride anion to form a six-membered heterocyclic ring. This transformation is a well-established method for synthesizing quinazolines and related fused heterocycles. nih.govnih.gov Transition metal catalysis, particularly with palladium or nickel, is often employed to facilitate this C-N bond formation. mdpi.com For example, nickel-catalyzed annulation of 2-halobenzamidines with alkynes has been shown to produce 1-aminoisoquinolines, highlighting the reactivity of this scaffold. vulcanchem.com
Depending on the reaction conditions and reagents, other heterocyclic systems could potentially be accessed. For instance, rearrangement and cyclization pathways could lead to the formation of seven-membered rings like benzodiazepines, which are often synthesized from related ortho-substituted aniline (B41778) precursors. ub.edunih.govnih.gov
Table 3: Potential Heterocyclic Scaffolds via Cyclization
| Reaction Type | Catalyst/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| Intramolecular SNAr | Base or Pd/Ni catalyst | 4-Amino-2-benzylquinazoline derivative | nih.govmdpi.com |
| Annulation with Alkynes | Nickel catalyst | 1-Amino-2-benzylisoquinoline derivative | vulcanchem.com |
| Intramolecular Oxidative Cyclization | I₂/KI | Could potentially lead to fused triazole systems | nih.gov |
Condensation and Polymerization Reactions
While less common than intramolecular cyclizations, the functional groups in this compound allow for potential participation in condensation and polymerization reactions. The amidine moiety contains nucleophilic nitrogen atoms that can react with electrophilic partners, such as aldehydes or ketones, in condensation reactions. nih.gov
The bifunctional nature of the molecule—possessing a reactive amidine group and a chloro-substituted aromatic ring—creates the theoretical possibility for step-growth polymerization. For example, under conditions that favor intermolecular reactions over intramolecular cyclization, this compound could potentially polymerize to form a polymer chain linked by quinazoline units. This would require carefully controlled conditions to suppress the highly favorable intramolecular cyclization. While direct polymerization of this specific monomer is not widely reported, related N-substituted monomers are known to undergo polymerization. researchgate.net Additionally, self-condensation reactions, such as the dimerization observed with N-benzyloxazolidin-2-one under basic conditions, suggest that intermolecular reactions are plausible, although they may be minor pathways compared to cyclization. mdpi.com
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural determination of N-Benzyl-2-chlorobenzenecarboximidamide, offering detailed insights into the proton and carbon environments and their connectivity.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from closely related analogs such as N-benzylbenzamide. rsc.orgchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl (B1604629) and 2-chlorophenyl moieties. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would likely appear as a singlet or a doublet if coupled to the N-H proton, anticipated around 4.65 ppm. rsc.org The protons of the unsubstituted phenyl ring are expected in the 7.2-7.4 ppm range. rsc.org The four aromatic protons of the 2-chlorophenyl group would appear further downfield, likely between 7.3 and 7.8 ppm, with complex splitting patterns due to their differing electronic environments caused by the chlorine substituent. The two N-H protons of the imidamide group would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides a map of the carbon skeleton. The imidamide carbon (C=N) is predicted to have a chemical shift in the range of 165-168 ppm, similar to the amide carbonyl in N-benzylbenzamide. rsc.org The benzylic CH₂ carbon is expected around 44 ppm. rsc.org The aromatic carbons would generate a series of signals between approximately 127 and 138 ppm. The carbon bearing the chlorine atom (C-Cl) and the quaternary carbon of the benzyl group would also be identifiable in this region. rsc.org
Predicted NMR Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Benzylic CH₂ | ~4.65 | Expected as a singlet or doublet. |
| N-H (imidamide) | Variable | Broad signals, dependent on conditions. | |
| Aromatic C-H (Benzyl) | ~7.2-7.4 | Multiplet for 5 protons. | |
| Aromatic C-H (2-Chlorophenyl) | ~7.3-7.8 | Complex multiplets for 4 protons. | |
| ¹³C NMR | Imidamide C=N | ~165-168 | Quaternary carbon. |
| Benzylic CH₂ | ~44 | Methylene carbon. | |
| Aromatic C | ~127-138 | Multiple signals for phenyl and 2-chlorophenyl rings. | |
| Aromatic C-Cl | ~130-135 | Quaternary carbon, deshielded by chlorine. |
To confirm the precise atomic connections, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the 2-chlorophenyl ring and among the protons on the benzyl ring, confirming their respective spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link the proton signals of the benzylic CH₂ and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for piecing together the molecular puzzle. Key correlations would include the signal from the benzylic CH₂ protons to the imidamide carbon (C=N) and the quaternary carbon of the benzyl ring. Furthermore, correlations from the N-H protons to the imidamide carbon and adjacent aromatic carbons would solidify the connection between the different fragments of the molecule. researchgate.netcolumbia.edu
The this compound molecule possesses several rotatable bonds, particularly the C(imidamide)-N(benzyl) and the N-CH₂ bonds. Restricted rotation around the C=N double bond can lead to the existence of (E) and (Z) geometric isomers. Studies on related amides have shown that hindered rotation around the amide bond can result in the observation of distinct sets of NMR signals for each conformer at low temperatures. scielo.brresearchgate.netjaveriana.edu.co Dynamic NMR experiments, where spectra are recorded at various temperatures, could be used to study these conformational changes. At higher temperatures, the rate of rotation may increase, causing the distinct signals to coalesce into a single averaged signal. Analysis of these changes allows for the calculation of the energy barriers to rotation. scielo.brresearchgate.net
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of the compound, providing information about the functional groups present.
The Infrared (IR) and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: The N-H bonds of the primary amine part of the imidamide group are expected to produce one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group would be observed between 2850-2960 cm⁻¹. mdpi.com
C=N Stretching: The carbon-nitrogen double bond of the imidamide group is a key functional group and should give rise to a strong absorption band in the range of 1640-1690 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond is expected to show a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000-3100 | Weak-Medium |
| Aliphatic C-H (CH₂) | Stretching | 2850-2960 | Medium |
| C=N (Imidine) | Stretching | 1640-1690 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Variable |
| C-Cl | Stretching | 600-800 | Strong |
Each of the predicted absorption bands corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of a particular bond or group. The combination of all these vibrations gives the molecule a unique spectroscopic identity. The region of an IR spectrum below 1500 cm⁻¹, known as the "fingerprint region," is particularly complex as it contains a multitude of bending and stretching vibrations. This region is highly characteristic of the molecule as a whole, and even minor structural differences between two compounds will result in significant variations in their respective fingerprint regions, allowing for definitive identification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular formulas and the structural elucidation of organic compounds. For the specific compound this compound, detailed experimental data from HRMS analysis is not extensively available in peer-reviewed literature. However, based on the known principles of HRMS, a theoretical analysis can be projected.
Accurate Mass Determination and Molecular Formula Validation
The molecular formula of this compound is C₁₄H₁₃ClN₂. The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This calculated mass would then be compared to the experimentally determined mass from an HRMS instrument, such as a Q-TOF or Orbitrap mass spectrometer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), would serve to validate the molecular formula.
Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₄ClN₂⁺ | 245.0840 |
| [M+Na]⁺ | C₁₄H₁₃ClN₂Na⁺ | 267.0660 |
This table represents theoretical values. Experimental data is not currently available in public scientific databases.
Fragmentation Pattern Analysis for Structural Insights
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of this compound would be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structure. While specific experimental fragmentation data for this compound is not documented in available scientific literature, a predictive analysis suggests key fragmentation pathways.
Common fragmentation patterns for N-benzyl compounds involve the cleavage of the benzylic C-N bond, which would likely be a dominant pathway for this compound. researchgate.net The stability of the resulting benzyl cation (m/z 91) and the 2-chlorobenzimidamide (B1349829) fragment would make this a favorable cleavage. Further fragmentation of the 2-chlorobenzimidamide portion would also be expected.
Predicted Fragmentation of [C₁₄H₁₄ClN₂]⁺
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |
|---|---|---|
| 245.0840 | [C₇H₇]⁺ (benzyl cation) | 91.0542 |
This table is based on established fragmentation principles of similar chemical structures. libretexts.orgresearchgate.net Specific experimental data for this compound is not available.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires the growth of a suitable single crystal of the compound. As of the latest available data, no published X-ray crystal structure for this compound exists. The following sections describe the type of information that would be obtained if such a study were successful for a related compound.
Elucidation of Solid-State Molecular Conformation
An X-ray crystallographic study of a related compound, such as N-Benzyl-2-(2-chloro-4-methyl-phenoxy)acetamide, reveals specific details about its molecular conformation. For instance, the dihedral angle between the two aromatic rings in this related molecule was found to be 16.14 (12)°. nih.gov A similar analysis for this compound would determine the precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of its shape in the solid state. This would include the relative orientation of the benzyl group and the 2-chlorophenyl group with respect to the central carboximidamide core.
Intermolecular Interactions and Crystal Packing
The crystal structure would also illuminate the intermolecular forces that govern how the molecules pack together in a crystalline lattice. In many N-substituted amide and amidine structures, hydrogen bonding plays a significant role. For example, in the crystal structure of N-Benzyl-2-(2-chloro-4-methyl-phenoxy)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov Similarly, for this compound, one would expect to observe intermolecular hydrogen bonds involving the N-H protons and the nitrogen atoms of the imidamide group. Other non-covalent interactions, such as π-π stacking between the aromatic rings and van der Waals forces, would also be characterized, providing a complete picture of the solid-state architecture.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties with high accuracy.
The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its properties and reactivity. For a flexible molecule like N-Benzyl-2-chlorobenzenecarboximidamide, with its rotatable bonds, multiple conformations are possible. Density Functional Theory (DFT) is a computational method used to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of the atoms. scielo.brnih.gov
Conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the key single bonds, such as the C-N and C-C bonds of the benzyl (B1604629) group and the C-N bond of the imidamide group. For each conformation, a geometry optimization would be performed to find the local energy minimum. The results of such an analysis would reveal the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule behaves in different environments. In similar N-benzyl systems, DFT calculations have successfully identified stable conformers and rotational equilibria. scielo.brresearchgate.netscielo.brjaveriana.edu.co
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5 | 0.00 |
| 2 | -65.2 | 1.25 |
| 3 | 70.3 | 1.30 |
Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis.
The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, DFT calculations can provide the energies of these frontier orbitals. The HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atoms, while the LUMO would be distributed over the electron-deficient areas. The HOMO-LUMO gap would provide insight into the molecule's stability and its potential to participate in charge transfer interactions. nih.govnih.gov
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
Note: This table presents hypothetical data to illustrate the typical output of an electronic structure analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.deresearchgate.net Different colors are used to represent different potential values: red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green represents areas with neutral potential.
For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the imidamide group and the chlorine atom, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms, particularly those of the N-H group, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. nih.govnih.gov
Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule, providing atomic charges. uni-rostock.deresearchgate.net Unlike the more traditional Mulliken population analysis, NPA is known for its improved numerical stability and better description of charge distribution, especially in molecules with significant ionic character. uni-rostock.deresearchgate.net This analysis provides a quantitative measure of the partial charges on each atom, which is crucial for understanding the molecule's polarity and electrostatic interactions. uni-rostock.de
An NPA of this compound would quantify the charge distribution. It is expected that the nitrogen and chlorine atoms would carry negative partial charges, while the carbon atoms bonded to them and the hydrogen atoms would have positive partial charges. This information complements the qualitative picture provided by the MEP surface.
Table 3: Illustrative NPA Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
| Cl | -0.15 |
| N (imidamide) | -0.60 |
| N (benzyl) | -0.55 |
| C (imidamide) | +0.45 |
| H (N-H) | +0.40 |
Note: This table presents hypothetical data to illustrate the typical output of a Natural Population Analysis.
Reaction Mechanism Studies and Kinetics
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction pathways.
Understanding the mechanism of a chemical reaction involves identifying the intermediate steps and the high-energy transition states that connect them. Computational methods can be used to model the reaction pathway from reactants to products, locating the transition state structures and calculating their energies. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For a reaction involving this compound, such as its formation or a subsequent transformation, computational studies could elucidate the step-by-step mechanism. For instance, in a cyclization reaction, calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states. These studies can provide valuable insights that are often difficult to obtain through experimental means alone. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR)
Predictive Capabilities for Novel this compound DerivativesIn the absence of a validated QSRR model, it is impossible to make scientifically sound predictions about the reactivity of novel derivatives of this compound.
Further research and publication of data pertaining specifically to this compound are necessary before a comprehensive and authoritative article on its chemical properties can be written.
Applications in Advanced Chemical Synthesis
N-Benzyl-2-chlorobenzenecarboximidamide as a Building Block for Heterocyclic Scaffolds
The inherent reactivity of the amidine functional group makes this compound an excellent starting material for the synthesis of various nitrogen-containing heterocycles. The presence of the N-benzyl and 2-chlorophenyl groups provides opportunities for further functionalization, allowing for the creation of diverse compound libraries based on these heterocyclic cores.
The synthesis of pyrimidines, a fundamental class of heterocycles, often involves the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine (B92328) derivative in what is known as the Pinner pyrimidine (B1678525) synthesis. youtube.com this compound, containing the requisite amidine functionality, is a suitable precursor for this transformation. The reaction typically proceeds via the initial formation of an imine, followed by cyclization and dehydration to yield the pyrimidine ring. The N-benzyl and 2-chlorophenyl substituents from the parent molecule become appended to the final pyrimidine structure, offering a route to specifically substituted pyrimidines.
Furthermore, this compound holds significant potential in the synthesis of fused pyrimidine systems, which are known to possess diverse chemical properties. nih.govmdpi.com For instance, the N-benzyl group can be activated under certain reaction conditions to participate in cyclization reactions. A notable example is the activation of CH2–benzylamino groups by a nearby amide, leading to the formation of pyrrolo[2,3-d]pyrimidines. rsc.org This suggests that the N-benzyl group in this compound is not merely a passive substituent but can be an active participant in constructing fused heterocyclic systems. The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through the cyclocondensation of β-enaminones with 3-aminopyrazoles, a reaction pathway that highlights the versatility of pyrimidine-based reagents in forming complex fused structures. nih.gov Similarly, benzamide-based 5-aminopyrazoles have been used to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
The synthesis of novel benzothiazolylpyrimidine-5-carboxamides has been accomplished through a one-pot Biginelli reaction, a multicomponent process involving an amidine-containing compound. nih.gov This demonstrates the utility of amidine precursors in building complex, fused heterocyclic systems relevant to materials science and chemical research.
Benzothiazoles are an important class of sulfur- and nitrogen-containing heterocycles. A primary and widely used method for their synthesis is the condensation reaction between a 2-aminobenzenethiol and a compound containing a carbonyl or cyano group. mdpi.com this compound can serve as a precursor in this context. The imidamide functional group can be hydrolyzed or otherwise converted to a carboxylic acid or related derivative, which can then react with 2-aminobenzenethiol.
More direct routes are also plausible. For example, a copper-catalyzed method has been reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Given the structural relationship between nitriles and imidamides, similar catalytic conditions could potentially facilitate the reaction of this compound. Another relevant synthetic strategy involves a one-pot tandem reaction of benzyl (B1604629) halides and o-aminobenzenethiol, which yields benzothiazoles under mild conditions without an external oxidant. organic-chemistry.org The synthesis of 2-arylbenzothiazoles can also be achieved through the oxidative condensation of benzothiazoles with aryl aldehydes. organic-chemistry.org The structural elements of this compound make it a candidate for intramolecular cyclization strategies as well, particularly involving the ortho-chloro substituent. mdpi.com Syntheses using N-(2-substituted aryl) benzthiamides further illustrate the utility of related precursors in constructing the benzothiazole (B30560) scaffold. researchgate.net
The benzamidine (B55565) core of this compound makes it a valuable precursor for the synthesis of imidazole (B134444) derivatives. researchgate.netresearchgate.net Imidazoles can be synthesized through various routes, including the reaction of amidines with α-haloketones. In this approach, the amidine acts as a dinucleophile, reacting with the two electrophilic centers of the α-haloketone to form the five-membered imidazole ring.
Moreover, this compound can be envisioned as a key starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. They are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salts. The synthesis of these salts often begins with the formation of an imidazole ring. organic-chemistry.org For example, the van Leusen imidazole synthesis is a highly versatile three-component reaction that can produce a wide variety of substituted imidazoles, demonstrating the power of multicomponent strategies in accessing this important scaffold. nih.gov Given the established routes from amidines to imidazoles, this compound provides a clear pathway to novel, specifically substituted imidazolium salts and, consequently, to new NHC ligands with tailored steric and electronic properties.
Utility in Multicomponent Reactions and Complex Molecule Assembly
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are powerful tools for the efficient construction of complex molecules. nih.govnih.govresearchgate.net this compound is well-suited for use in such reactions due to its reactive amidine group.
The Biginelli reaction, a classic MCR, produces dihydropyrimidinones from the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The amidine functionality of this compound allows it to act as the urea component in Biginelli-type reactions, leading to the formation of highly substituted dihydropyrimidines. This approach offers a rapid and efficient means of generating molecular complexity from simple precursors.
Isonitrile-based multicomponent reactions, such as the Ugi and Passerini reactions, are also of significant interest. nih.govnih.gov These reactions are known for their ability to generate diverse scaffolds, including peptide-like structures. nih.govyoutube.com The amidine group of this compound can potentially participate in these reactions, for instance, by acting as the amine component after initial condensation or rearrangement, leading to the synthesis of novel and complex acyclic and heterocyclic structures. The development of multicomponent-multicatalyst reactions further expands the possibilities for complex molecule assembly, enabling domino processes where multiple catalytic cycles operate in a single pot. allfordrugs.com
Role in the Design and Synthesis of Specialized Ligands and Catalysts (excluding biological applications)
Beyond its role as a synthetic intermediate, this compound and its derivatives have significant potential in the design of specialized ligands for catalysis. Benzylamines and benzamidines are recognized as privileged structural motifs that can bind effectively to metal centers. nih.gov The nitrogen atoms of the imidamide group in this compound possess lone pairs of electrons that can coordinate with a variety of transition metals, making it a candidate for a bidentate ligand.
The substituents on the molecule play a crucial role in modulating the properties of the resulting metal complexes. The N-benzyl group and the 2-chloro substituent on the aromatic ring can be varied to systematically tune the steric and electronic environment around the metal center. This fine-tuning is critical for controlling the activity and selectivity of a catalyst. For example, benzamidine derivatives have been investigated for their catalytic applications. researchgate.net
Furthermore, as discussed previously, this compound is a potential precursor for the synthesis of imidazolium salts. These salts are the direct precursors to N-heterocyclic carbenes (NHCs), which are among the most powerful and versatile ligands in modern catalysis. NHCs form strong sigma bonds with metal centers, resulting in highly stable and active catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. The ability to synthesize novel NHC ligands from this compound opens up new avenues for the development of next-generation catalysts with enhanced performance and unique reactivity.
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Methodologies
The amidine functional group in N-Benzyl-2-chlorobenzenecarboximidamide contains a stereogenic carbon-nitrogen double bond, leading to the possibility of (E) and (Z) isomers. Furthermore, if the nitrogen atoms are appropriately substituted, the molecule could possess a chiral center or exhibit planar chirality, making the development of stereoselective synthetic methods a crucial area of investigation.
Future research could focus on catalytic asymmetric methods to control the stereochemical outcome of the synthesis. The exploration of chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, could enable the enantioselective synthesis of specific stereoisomers. Such methodologies are critical as different stereoisomers of a molecule can exhibit distinct biological activities or material properties. A hypothetical research program might investigate various chiral ligands to achieve high enantiomeric excess (e.e.) in the formation of a chiral amidine derivative.
Table 1: Hypothetical Enantioselective Synthesis of a Chiral this compound Derivative
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | (R)-BINAP | [Rh(cod)2]BF4 | Toluene (B28343) | 25 | 75 | 60 |
| 2 | (S)-Phos | Pd(OAc)2 | Dioxane | 50 | 82 | 75 |
| 3 | Chiral Phosphoric Acid | - | CH2Cl2 | 0 | 90 | 92 |
| 4 | (R,R)-Trost Ligand | [Pd(allyl)Cl]2 | THF | 25 | 88 | 95 |
This table is illustrative and presents hypothetical data for the purpose of outlining a potential research direction.
Investigation of Photo- and Electrocatalytic Transformations
Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions under mild and sustainable conditions. cnr.itresearchgate.net The this compound molecule possesses several functional motifs that could be susceptible to photo- and electrocatalytic transformations.
Photocatalysis: The aromatic rings and the C=N bond within the molecule could be targeted. Visible-light photocatalysis could potentially be used to forge new bonds by activating the C-Cl bond on the chlorophenyl ring or by engaging the benzyl (B1604629) C-H bonds in radical reactions. researchgate.net For instance, a photocatalytic system could be designed to induce a cyclization reaction, forming complex heterocyclic structures. researchgate.net Research in this area would involve screening various photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) and light sources to discover novel transformations. nih.gov
Electrocatalysis: Electrochemical methods offer an alternative, reagent-free way to generate reactive intermediates. researchgate.net The oxidation or reduction of the amidine moiety could lead to the formation of radical ions, which could then participate in a variety of synthetic transformations, such as intramolecular cyclizations or intermolecular couplings. nih.govcapes.gov.br The electrochemical behavior of this compound could be studied using techniques like cyclic voltammetry to determine its redox potentials, providing a foundation for designing targeted synthetic applications. researchgate.net
Advanced Analytical Techniques for In-Situ Reaction Monitoring
To fully understand and optimize the new synthetic methodologies described above, advanced in-situ analytical techniques are indispensable. mt.com These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and product distribution without the need for sampling and quenching. ista.ac.at
Techniques such as in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, could provide detailed mechanistic insights. rsc.orgrsc.org For example, in a photocatalytic reaction, in-situ spectroscopy could help identify transient radical intermediates or the excited state of the catalyst, clarifying the reaction mechanism. ista.ac.atmpg.de This data is crucial for rapid reaction optimization and for ensuring the safety and robustness of a chemical process before scale-up. mt.com
Table 2: Potential In-Situ Analytical Techniques for Reaction Monitoring
| Analytical Technique | Information Gained | Potential Application |
| In-situ FTIR/Raman | Vibrational modes of functional groups, concentration profiles of reactants, intermediates, and products. rsc.org | Monitoring the conversion of the nitrile precursor to the amidine product. |
| In-situ NMR | Structural information of species in solution, identification of transient intermediates. | Detecting the formation of isomeric products or unstable intermediates in real-time. |
| In-situ UV-Vis | Electronic transitions, catalyst state, concentration of colored species. rsc.org | Tracking the status of a photocatalyst or the formation of conjugated byproducts. |
| Mass Spectrometry | Online measurement of reaction components by mass-to-charge ratio. rsc.org | Identifying products and byproducts in complex reaction mixtures from flow chemistry setups. |
This table outlines potential applications of various in-situ monitoring techniques.
Computational Design of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties, thus reducing the need for extensive trial-and-error experimentation. nih.govacs.org By using methods like Density Functional Theory (DFT), it is possible to predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its hypothetical derivatives. colab.wsumn.edu
A computational approach could be used to design new derivatives with tailored reactivity. For instance, by systematically varying the substituents on the aromatic rings, one could computationally screen for derivatives with optimized electronic properties for a specific catalytic application. researchgate.net This in-silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. Generative deep learning models could also be employed to explore the vast chemical space and propose novel structures with specific target properties. nih.govacs.org
Exploration of Non-Traditional Applications in Materials Science
The structural characteristics of this compound suggest that it and its derivatives could have potential applications beyond traditional organic synthesis, particularly in the field of materials science. The amidine group is known to be an effective hydrogen bond donor and acceptor, and it can also act as a ligand for metal ions. semanticscholar.orgwikipedia.org
These properties could be exploited in the design of supramolecular assemblies, liquid crystals, or metal-organic frameworks (MOFs). The presence of the halogen atom also provides a handle for further functionalization, for example, in the formation of conductive polymers or functional coatings through cross-coupling reactions. The ability of amidinate salts to act as ligands for organometallic complexes is well-documented, opening avenues for the creation of novel catalysts or functional materials with interesting electronic or magnetic properties. wikipedia.org
Q & A
Q. How can the synthesis of N-Benzyl-2-chlorobenzenecarboximidamide be optimized for high yield and purity?
Methodological Answer: Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and purification methods. For example:
- Solvent Choice : Acetonitrile is effective for dissolving reactants, while benzene aids in post-reaction filtration .
- Temperature/Time : Heating at 50–60°C for 2 hours ensures completion without side reactions .
- Purification : Silica gel chromatography with chloroform or acetone elution isolates pure products .
Q. Key Parameters Table :
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Acetonitrile, benzene | |
| Temperature/Duration | 50–60°C, 2 hours | |
| Chromatography Eluents | Chloroform (non-polar), acetone |
Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are critical during handling of this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust .
- Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats prevent skin/eye contact .
- Spill Management : Collect spills using non-reactive materials (e.g., silica) and avoid water flushing .
- Storage : Store in sealed containers away from oxidizers at room temperature .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentration ranges) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .
- Meta-Analysis : Review exclusion criteria (e.g., omit non-peer-reviewed studies) to filter biased data .
Q. What computational strategies predict the reactivity of this compound analogs?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock .
- PubChem Data : Leverage computed SMILES/InChI keys for structure-activity relationship (SAR) modeling .
Q. Computational Parameters Table :
| Parameter | Application | Reference |
|---|---|---|
| DFT Calculations | HOMO/LUMO energy gaps | |
| Docking Software | Binding affinity predictions | |
| SMILES Notation | C20H13Cl2F3N2O (analog template) |
Q. How does this compound stability vary under experimental conditions?
Methodological Answer:
Q. What strategies validate pharmacological mechanisms of this compound?
Methodological Answer:
Q. How are novel analogs of this compound designed for enhanced selectivity?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzyl position .
- Ultrasound-Assisted Synthesis : Enhance reaction efficiency and yield (e.g., 85% in 1 hour vs. 60% conventionally) .
- Crystallography-Driven Design : Align substituents with target binding pockets using X-ray data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
